molecular formula C32H35N5O6 B11185654 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11185654
M. Wt: 585.6 g/mol
InChI Key: REDITJJYTODDJY-UHFFFAOYSA-N
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Description

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a benzodioxole moiety, and a phenoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Acetylation and Coupling: The benzodioxole and piperazine intermediates are then acetylated and coupled using reagents like acetic anhydride and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final product is obtained by reacting the acetylated intermediates with 4-phenoxyphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. It can also be used in the development of new drugs due to its potential pharmacological properties.

Medicine

In medicine, this compound may have applications as a therapeutic agent. Its structure suggests potential activity as a central nervous system agent, possibly acting on neurotransmitter receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with dopamine and serotonin receptors, suggesting potential activity in the central nervous system. The benzodioxole moiety may also contribute to its activity by interacting with various enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound also features a benzodioxole and piperazine moiety but differs in its pyrimidine ring, which may lead to different biological activities.

    Piribedil: A dopamine agonist used in the treatment of Parkinson’s disease, featuring a similar piperazine structure.

    Trivastal: Another dopamine agonist with a piperazine ring, used for similar therapeutic purposes.

Properties

Molecular Formula

C32H35N5O6

Molecular Weight

585.6 g/mol

IUPAC Name

2-[1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C32H35N5O6/c38-30(34-24-7-9-26(10-8-24)43-25-4-2-1-3-5-25)19-27-32(40)33-12-13-37(27)31(39)21-36-16-14-35(15-17-36)20-23-6-11-28-29(18-23)42-22-41-28/h1-11,18,27H,12-17,19-22H2,(H,33,40)(H,34,38)

InChI Key

REDITJJYTODDJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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